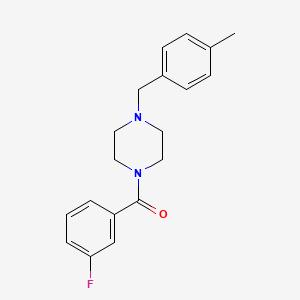![molecular formula C14H10ClN5O2S B5806197 5-[(3-chlorobenzyl)thio]-1-(4-nitrophenyl)-1H-tetrazole](/img/structure/B5806197.png)
5-[(3-chlorobenzyl)thio]-1-(4-nitrophenyl)-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-chlorobenzyl)thio]-1-(4-nitrophenyl)-1H-tetrazole, also known as CBNT, is a tetrazole-based compound that has gained attention in scientific research due to its potential therapeutic applications. CBNT is a synthetic compound that was first synthesized in 2012 and has since been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions for research.
Mécanisme D'action
The mechanism of action of 5-[(3-chlorobenzyl)thio]-1-(4-nitrophenyl)-1H-tetrazole is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and repair. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce DNA damage in cancer cells. Additionally, this compound has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of the immune system. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes involved in the apoptotic pathway. Additionally, this compound has been shown to inhibit cell proliferation by inducing cell cycle arrest in the G2/M phase.
Avantages Et Limitations Des Expériences En Laboratoire
5-[(3-chlorobenzyl)thio]-1-(4-nitrophenyl)-1H-tetrazole has several advantages for use in lab experiments, including its high potency and selectivity for cancer cells and its ability to modulate the immune system. However, this compound also has several limitations, including its low solubility in aqueous solutions and its potential toxicity to normal cells.
Orientations Futures
There are several future directions for research on 5-[(3-chlorobenzyl)thio]-1-(4-nitrophenyl)-1H-tetrazole, including the development of more efficient synthesis methods and the optimization of its therapeutic potential. Additionally, future research could focus on the use of this compound in combination with other anticancer agents or as a modulator of the immune system for the treatment of various diseases. Finally, the development of this compound derivatives with improved solubility and reduced toxicity could also be an area of future research.
Méthodes De Synthèse
The synthesis of 5-[(3-chlorobenzyl)thio]-1-(4-nitrophenyl)-1H-tetrazole involves the reaction of 3-chlorobenzyl mercaptan with 4-nitrophenylhydrazine in the presence of sodium azide and copper sulfate. The reaction proceeds through a series of steps that result in the formation of the tetrazole ring. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
5-[(3-chlorobenzyl)thio]-1-(4-nitrophenyl)-1H-tetrazole has been studied extensively for its potential therapeutic applications, including its use as an anticancer agent, antimicrobial agent, and as a modulator of the immune system. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and ovarian cancer cells. Additionally, this compound has been shown to have antimicrobial activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
Propriétés
IUPAC Name |
5-[(3-chlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O2S/c15-11-3-1-2-10(8-11)9-23-14-16-17-18-19(14)12-4-6-13(7-5-12)20(21)22/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBXIDGUAODNIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NN=NN2C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5806145.png)


![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5806177.png)


![2-(2-isopropyl-5-methylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5806202.png)

![3-(phenylthio)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5806216.png)


